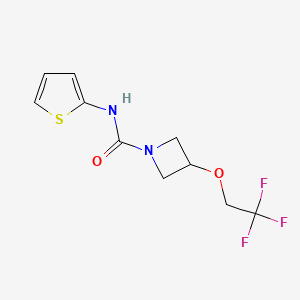
1-butyl-1H-pyrazol-3-amine
描述
1-Butyl-1H-pyrazol-3-amine is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of a butyl group attached to the pyrazole ring at the 1-position and an amine group at the 3-position. Pyrazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
作用机制
Target of Action
Pyrazole derivatives have been found to be versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They are often used as synthetic building blocks in the synthesis of remarkable organic molecules with versatile functionalities .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit certain kinases, leading to changes in cell cycle progression .
Biochemical Pathways
For example, some pyrazole derivatives have been found to inhibit certain kinases, which play crucial roles in various cellular processes .
Result of Action
Pyrazole derivatives have been reported to exhibit a variety of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .
准备方法
Synthetic Routes and Reaction Conditions: 1-Butyl-1H-pyrazol-3-amine can be synthesized through several methods, including the following:
Condensation Reaction: One common method involves the condensation of butyl hydrazine with 2-chloroacrylonitrile under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazolyl intermediate, which is then hydrolyzed to yield the desired product.
Cyclization Reaction: Another approach involves the cyclization of butyl hydrazine with β-keto esters or β-diketones in the presence of a suitable catalyst, such as an acid or base. The resulting pyrazole ring is then functionalized to introduce the amine group at the 3-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using large-scale reactors equipped with efficient mixing and temperature control systems. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems are often employed to enhance production efficiency and ensure consistent quality.
化学反应分析
Types of Reactions: 1-Butyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the amine group to an amine derivative, such as an amide or an imine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions are often carried out using strong acids, such as sulfuric acid or nitric acid, and halogenating agents like bromine or chlorine.
Major Products Formed:
Pyrazolone Derivatives: Oxidation of this compound can yield pyrazolone derivatives, which are used in the synthesis of pharmaceuticals and agrochemicals.
Amine Derivatives: Reduction reactions can produce amide or imine derivatives, which have applications in organic synthesis and material science.
Substituted Pyrazoles: Electrophilic substitution reactions can introduce various functional groups, leading to the formation of halogenated or sulfonated pyrazoles.
科学研究应用
1-Butyl-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Pyrazole derivatives have been studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Some pyrazole derivatives have shown potential as therapeutic agents for various diseases, including inflammation, diabetes, and cancer.
Industry: Pyrazoles are used in the development of materials with specific properties, such as flame retardants and corrosion inhibitors.
相似化合物的比较
1-tert-butyl-1H-pyrazol-3-amine: This compound has a tert-butyl group instead of a butyl group, which can influence its reactivity and stability.
1-benzyl-1H-pyrazol-3-amine: This compound has a benzyl group attached to the pyrazole ring, which can impart different chemical and biological properties compared to the butyl group.
属性
IUPAC Name |
1-butylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-3-5-10-6-4-7(8)9-10/h4,6H,2-3,5H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPPDLZIROXCKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B2806490.png)
![2-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2806492.png)
![4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2806495.png)
![methyl 4-{[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]sulfamoyl}benzoate](/img/structure/B2806496.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2806504.png)

![1-[4-[3-(2-Methylpropoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2806506.png)
![Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate](/img/structure/B2806507.png)


![rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B2806510.png)
![(Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2806511.png)
![N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide](/img/structure/B2806512.png)
